

# Unraveling the Bioactivity of Pseurotin A and its Analogs: A Comparative Guide

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## Compound of Interest

Compound Name: 11-O-Methylpseurotin A

Cat. No.: B032602

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Pseurotin A and its analogs. By presenting key experimental data, detailed methodologies, and visual representations of associated signaling pathways, this document serves as a valuable resource for advancing research and development in this promising class of natural products.

Pseurotin A, a fungal metabolite characterized by its unique spirocyclic  $\gamma$ -lactam core, has emerged as a molecule of significant interest due to its diverse biological activities. These activities span from anticancer and immunomodulatory effects to the regulation of cholesterol metabolism. Understanding the relationship between the chemical structure of Pseurotin A and its biological functions is crucial for the development of novel therapeutic agents. This guide synthesizes the current knowledge on the SAR of Pseurotin A analogs, offering a comparative analysis of their performance in various bioassays.

## Comparative Bioactivity of Pseurotin A Analogs

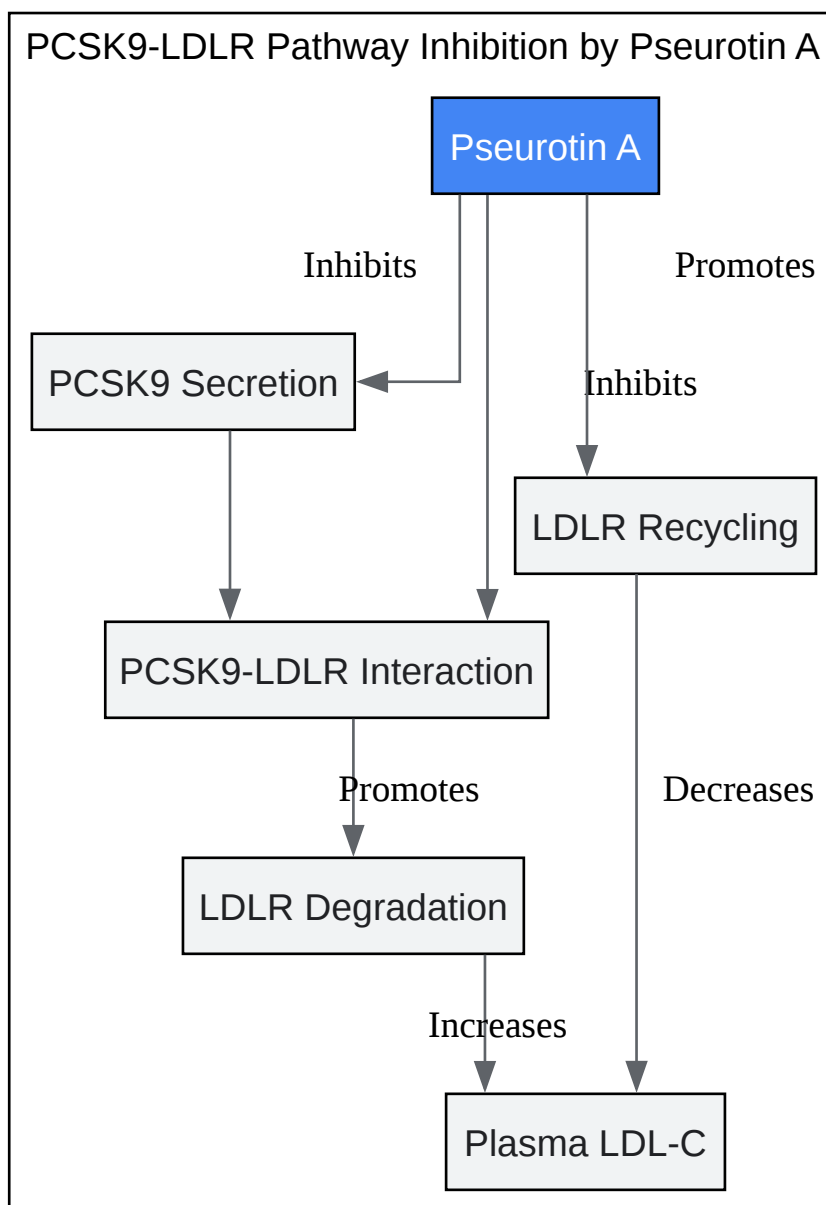
The following table summarizes the quantitative data on the biological activities of Pseurotin A and several of its key analogs. This data highlights how modifications to the Pseurotin A scaffold influence its potency and selectivity across different biological targets.

Analog	Target/Activity	Cell Line/System	Bioassay	IC50/EC50	Reference
Pseurotin A	PCSK9 Secretion Inhibition	HepG2 (human liver cancer)	PCSK9 Secretion Assay	1.20 $\mu$ M	<a href="#">[1]</a> <a href="#">[2]</a>
Colony Formation Inhibition	PC-3 (human prostate cancer)	Colony Formation Assay	3.9 $\mu$ M	<a href="#">[3]</a>	
Colony Formation Inhibition	22Rv1 (human prostate cancer)	Colony Formation Assay	1.0 $\mu$ M	<a href="#">[3]</a>	
Anti-proliferative	Glioma cells	Proliferation Assay	0.51–29.3 $\mu$ M		
Pseurotin D	Proliferation Inhibition	MEC-1 (human lymphoid leukemia)	Cell Counting	23 $\mu$ M	
Immunosuppression	Murine Splenocytes	Mixed Lymphocyte Reaction	More potent than Pseurotin A		
10-deoxypseurotin A	IgE Production Inhibition	In vitro	IgE Production Assay	0.066 $\mu$ M	
11-O-methylpseurotin A	Selective inhibition of Hof1 deletion strain	Saccharomyces cerevisiae	Yeast Halo Assay	Active	
Antiseizure Activity	Larval Zebrafish	PTZ-induced seizure model	Inactive		

Fluorinated Synerazol	Anti- angiogenic Activity	Chorioallantoic Membrane Assay	CAM Assay	Potent
Cytocidal Activity	Cancer cell lines	Cytotoxicity Assay	More potent than Synerazol	

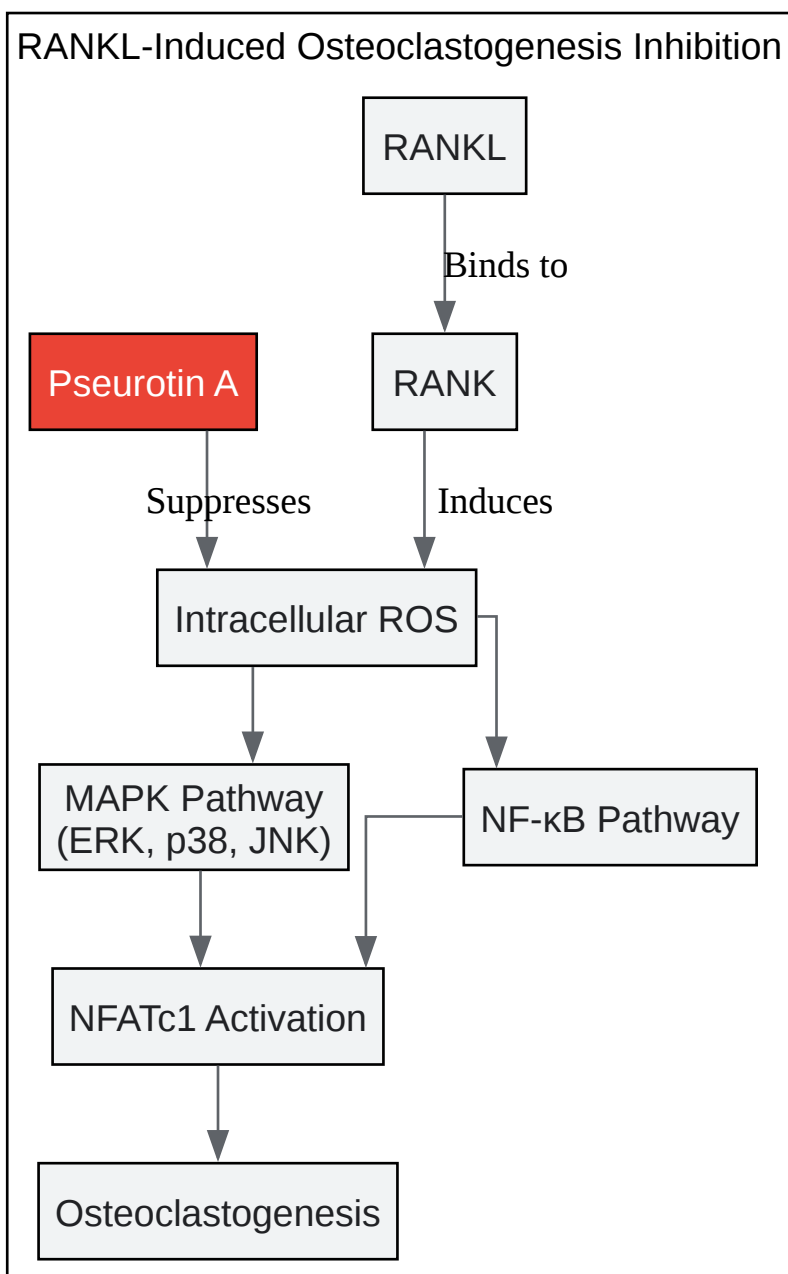
## Key Signaling Pathways and Experimental Workflows

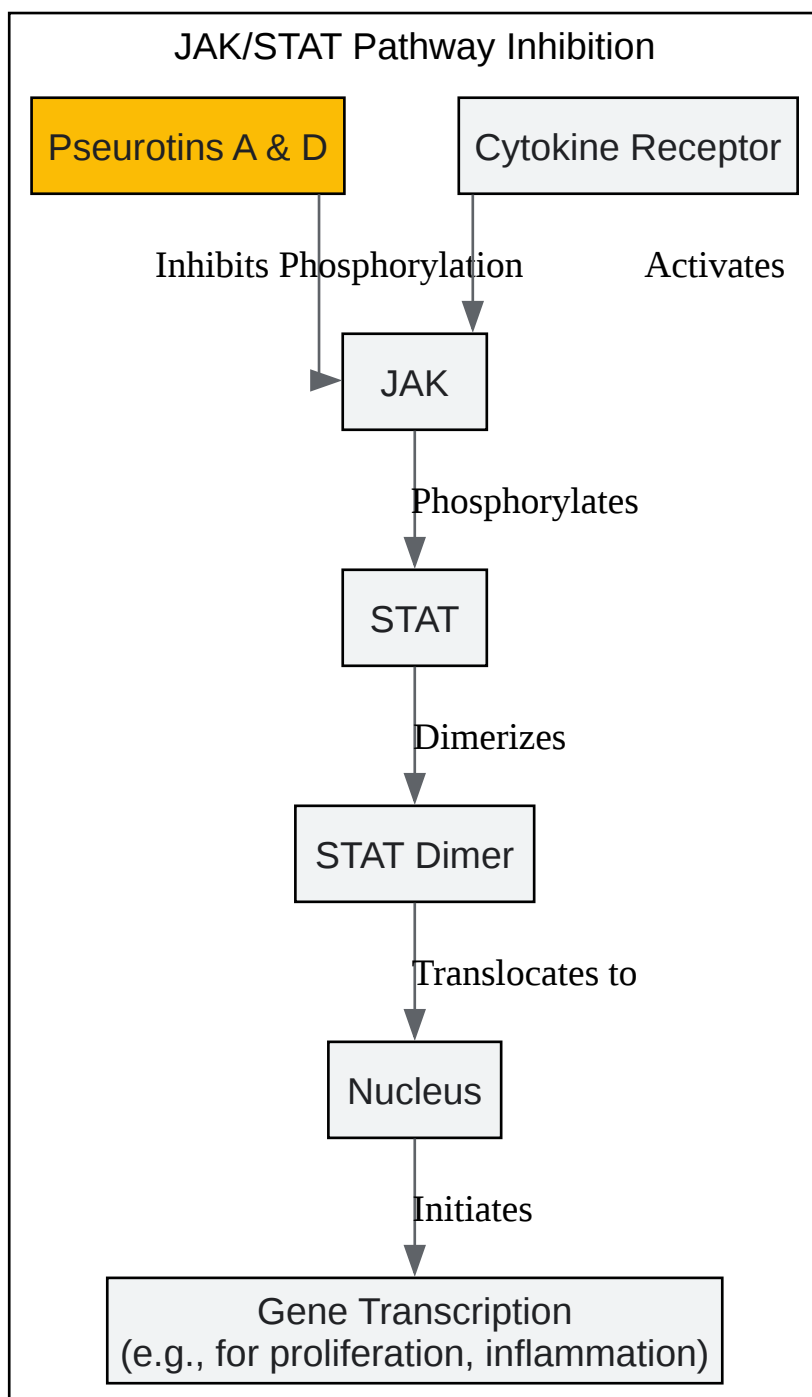
The biological effects of Pseurotin A and its analogs are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for evaluating the bioactivity of these compounds.

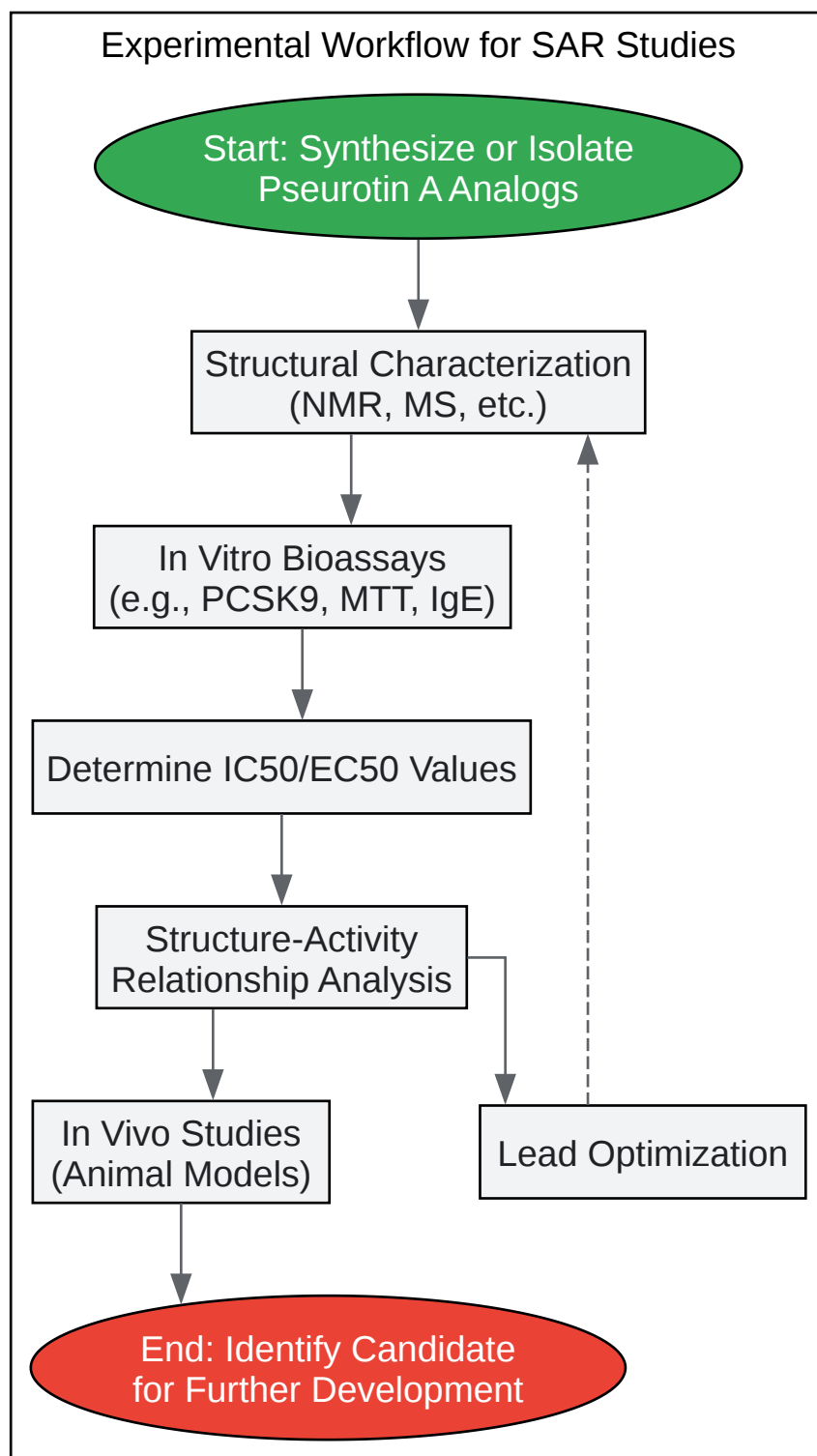


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Caption: Pseurotin A inhibits PCSK9 secretion and its interaction with the LDL receptor.







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## References

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